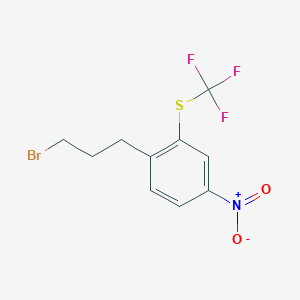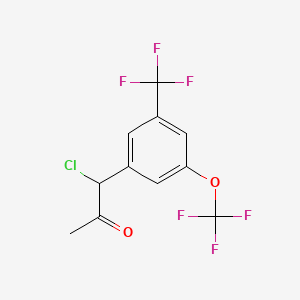
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, one fluorine atom, and one fluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1,2-dimethoxybenzene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the fluorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 1,2-dimethoxybenzene.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The methoxy groups can also influence the compound’s electronic properties, affecting its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxybenzene: Lacks the fluorine and fluoromethyl groups, making it less reactive in certain chemical reactions.
4-Fluoro-1,2-dimethoxybenzene: Similar structure but lacks the fluoromethyl group.
1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene: A closely related compound with similar properties.
Uniqueness
1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is unique due to the presence of both fluorine and fluoromethyl groups, which impart distinct electronic and steric effects. These modifications can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H10F2O2 |
|---|---|
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
1-fluoro-2-(fluoromethyl)-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
BESJXRCDYSFITA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)CF)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)

![(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one](/img/structure/B14052885.png)


